Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent belonging to the class of drugs known as dolastatin analogs. [, , , , , , ] Originally derived from the marine natural product dolastatin 10, MMAE itself is not naturally occurring. [, ] It functions as a potent inhibitor of microtubule assembly, interfering with crucial cellular processes like mitosis. [, ] This makes MMAE a valuable tool in scientific research, particularly in the fields of oncology and cell biology.
The synthesis of monomethyl auristatin E typically involves several key steps:
The synthesis can yield high purity compounds (often >99%) and is optimized for efficiency, with yields reported as high as 89% for specific conjugated forms .
Monomethyl auristatin E has a complex molecular structure characterized by:
The structural integrity of monomethyl auristatin E is crucial for its function as it mimics the natural binding sites on tubulin, allowing it to effectively inhibit microtubule polymerization .
Monomethyl auristatin E participates in several important chemical reactions:
These reactions highlight the compound's versatility in drug design and therapeutic application.
The mechanism of action of monomethyl auristatin E primarily involves:
This targeted approach allows for higher local concentrations of the drug at tumor sites while minimizing systemic exposure.
Monomethyl auristatin E exhibits several notable physical and chemical properties:
These properties are critical for formulating effective drug delivery systems and ensuring compatibility with biological systems .
Monomethyl auristatin E has several significant applications in biomedical research and therapy:
Monomethyl auristatin E (MMAE), a synthetic derivative of dolastatin 10, is engineered to optimize tubulin polymerization inhibition while accommodating structural modifications for therapeutic applications. Its pentapeptide structure (molecular formula: C₃₉H₆₇N₅O₇; molecular weight: 717.98 Da) features a N-terminal dimethylvaline and a C-terminal tertiary amine, critical for binding tubulin's vinca domain [5] [3]. Key design strategies include:
Table 1: Structural Modifications of MMAE Derivatives
| Derivative | Modification Site | logP | Cytotoxicity (IC₅₀) | Solubility | 
|---|---|---|---|---|
| MMAE (native) | - | 3.8 | 15 pM | Low (DMSO only) | 
| MMAU | C-terminus glucuronide | 2.3 | 28 pM | High (aqueous) | 
| FRRG-MMAE* | Tetrapeptide conjugate | 1.9 | 32 pM* | Self-assembling | 
*Requires cathepsin B activation [7].
Site-specific conjugation minimizes heterogeneity in MMAE-based ADCs, enhancing pharmacokinetics and therapeutic indices. Traditional cysteine/maleimide chemistry generates heterogeneous mixtures (DAR 0–8), while modern techniques enable uniform DARs:
Table 2: Site-Specific MMAE-ADCs in Clinical Use
| ADC Name | Antibody Target | Conjugation Method | DAR | Linker Type | 
|---|---|---|---|---|
| Brentuximab vedotin | CD30 | Cysteine re-bridging | 4 | MC-VC-PABC | 
| Polatuzumab vedotin | CD79b | Transglutaminase | 3.5 | MC-VC-PABC | 
| Enfortumab vedotin | Nectin-4 | Engineered cysteines | 4 | MC-VC-PABC | 
The dipeptide linker valine-citrulline (VC) enables tumor-specific MMAE release via cathepsin B cleavage. However, traditional MC-VC-PABC linkers suffer from plasma instability due to maleimide ring-opening and premature payload loss. Innovations address this:
Table 3: Comparative Performance of Optimized VC Linker Systems
| Linker Design | Plasma Stability (72h) | Cathepsin B Release Rate | Tumor Selectivity | 
|---|---|---|---|
| MC-VC-PABC | 60% | 25%/hour | Low | 
| MCC-VC-PABC | 98% | 30%/hour | Moderate | 
| MC-VC-o-aminobenzyl | 85% | 95%/hour | High | 
| FRRG-MMAE* | 100%* | 90%/hour* | Very high | 
*Stability refers to linker integrity; release occurs only in cathepsin B-rich environments [1] [7].
                                    
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